molecular formula C17H18N2O B14282839 1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol CAS No. 138250-65-4

1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol

Cat. No.: B14282839
CAS No.: 138250-65-4
M. Wt: 266.34 g/mol
InChI Key: JUYMNUXJBQKCMF-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol is a complex organic compound with a unique structure that includes an indole core substituted with a dimethylanilino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethylaniline with appropriate indole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or hydroxyl groups .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties.

Properties

CAS No.

138250-65-4

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-(2,6-dimethylanilino)-3-methylindol-5-ol

InChI

InChI=1S/C17H18N2O/c1-11-5-4-6-12(2)17(11)18-19-10-13(3)15-9-14(20)7-8-16(15)19/h4-10,18,20H,1-3H3

InChI Key

JUYMNUXJBQKCMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NN2C=C(C3=C2C=CC(=C3)O)C

Origin of Product

United States

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